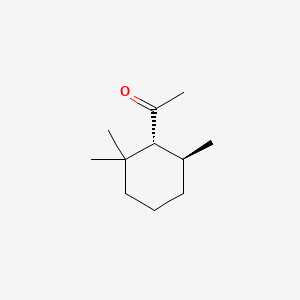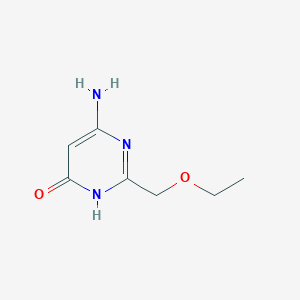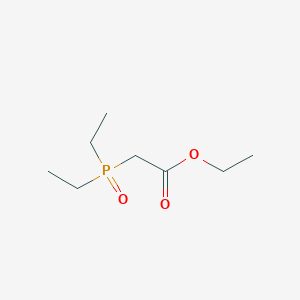![molecular formula C12H17NO2 B8662305 Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- CAS No. 18381-83-4](/img/structure/B8662305.png)
Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a cyclopropyl ring and a methoxyphenyl group, making it a cyclic amine with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- typically involves the reaction of cyclopropylamine with 4-methoxyphenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the formation of an intermediate, which is then subjected to further reactions to yield the final product.
Industrial Production Methods
In industrial settings, the production of Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-[2-(4-methoxyphenoxy)ethyl]amine oxide, while reduction may produce a deoxygenated derivative .
Applications De Recherche Scientifique
Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropyl-[2-(4-hydroxyphenoxy)ethyl]amine
- Cyclopropyl-[2-(4-chlorophenoxy)ethyl]amine
- Cyclopropyl-[2-(4-nitrophenoxy)ethyl]amine
Uniqueness
Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group.
Propriétés
Numéro CAS |
18381-83-4 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-[2-(4-methoxyphenoxy)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-6-12(7-5-11)15-9-8-13-10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3 |
Clé InChI |
GEDRFLMRWRNXGV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCCNC2CC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol](/img/structure/B8662245.png)











